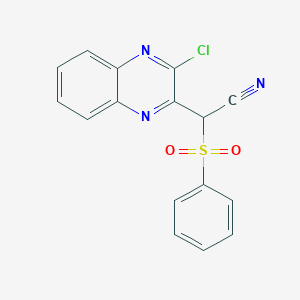

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-2-(3-chloroquinoxalin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O2S/c17-16-15(19-12-8-4-5-9-13(12)20-16)14(10-18)23(21,22)11-6-2-1-3-7-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUDZMHWULSAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327411 | |

| Record name | (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121512-58-1 | |

| Record name | (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile CAS number

An In-Depth Technical Guide to (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Executive Summary: This document provides a comprehensive technical overview of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The guide elucidates its chemical identity, proposes a robust synthetic pathway, discusses its analytical characterization, and explores its potential as a versatile scaffold for the development of novel therapeutic agents. By leveraging the unique reactivity of its chloroquinoxaline and phenylsulfonylacetonitrile moieties, this compound serves as a valuable intermediate for constructing diverse molecular libraries. This guide is intended for scientists and professionals seeking to understand and utilize this compound in their research endeavors.

Core Chemical Identity and Physicochemical Properties

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is a complex organic molecule featuring a bicyclic quinoxaline core, substituted with a chloro group and a phenylsulfonylacetonitrile functional group. The presence of these distinct functionalities imparts a unique reactivity profile, making it a valuable building block in synthetic chemistry.

Molecular Formula: C₁₆H₁₀ClN₃O₂S[2][3]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 121512-58-1 | [1][4] |

| Molecular Formula | C₁₆H₁₀ClN₃O₂S | [2][3] |

| Molecular Weight | 343.79 g/mol | [2][3] |

| IUPAC Name | 2-(3-chloroquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile | N/A |

| Synonyms | (3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE | [2][3] |

Synthesis Strategy and Mechanistic Rationale

The synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile can be efficiently achieved through a nucleophilic substitution reaction. The proposed pathway involves the reaction of 2,3-dichloroquinoxaline with (phenylsulfonyl)acetonitrile.

Causality of Experimental Design: The core of this synthesis relies on the inherent reactivity of the starting materials. (Phenylsulfonyl)acetonitrile possesses a methylene group (CH₂) flanked by two strong electron-withdrawing groups (phenylsulfonyl and cyano). This acidic proton can be readily abstracted by a suitable base to form a stabilized carbanion. This carbanion then acts as a potent nucleophile. 2,3-Dichloroquinoxaline provides an electrophilic carbon center susceptible to nucleophilic attack, leading to the displacement of one of the chloro groups. The choice of a non-nucleophilic base is critical to prevent competing side reactions.

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization

Comprehensive structural elucidation and purity assessment of the synthesized compound are paramount. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic aromatic proton signals for both the quinoxaline and phenyl rings. The single proton at the chiral center would likely appear as a singlet.

-

¹³C NMR: Will confirm the presence of all 16 carbon atoms, including the distinct signals for the cyano group (C≡N) and the carbons attached to the sulfonyl group, chlorine, and nitrogen atoms.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight (343.79 g/mol ) and provide fragmentation patterns that support the proposed structure.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would be observed for the C≡N stretch (around 2250 cm⁻¹), the S=O stretches of the sulfonyl group (around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹), and C=N and C=C stretches in the aromatic quinoxaline ring.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and monitor reaction progress.

Reactivity and Applications in Drug Discovery

The true value of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile lies in its potential as a versatile intermediate for creating libraries of novel compounds. The structure contains two key handles for chemical modification.

-

The Chloro Group: The chlorine atom on the quinoxaline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functional groups, including amines, alcohols, and thiols, which are prevalent in biologically active molecules. This is a well-established strategy in medicinal chemistry for exploring structure-activity relationships (SAR).[5] The prevalence of chlorine-containing compounds among FDA-approved drugs underscores the importance of this functional group in modulating pharmacokinetic and pharmacodynamic properties.[6][7]

-

The Phenylsulfonylacetonitrile Moiety: This functional group is a cornerstone in the synthesis of various heterocyclic systems.[8] It can participate in condensation reactions and other transformations to build more complex molecular architectures.[9] For instance, derivatives of this class have been used to create potent antagonists for receptors like the Serotonin 5HT₆ receptor, highlighting their relevance in neuroscience drug discovery.[10]

Caption: Utility as a scaffold for parallel synthesis via SNAr.

Experimental Protocols

The following are exemplary, self-validating protocols based on established chemical principles for the synthesis and subsequent modification of the title compound.

Protocol 1: Synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

-

Objective: To synthesize the title compound from commercially available starting materials.

-

Methodology:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of (phenylsulfonyl)acetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the carbanion. The evolution of hydrogen gas should cease.

-

Add a solution of 2,3-dichloroquinoxaline (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (phenylsulfonyl)acetonitrile is consumed.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure title compound.

-

Protocol 2: Exemplary SNAr Reaction with Morpholine

-

Objective: To demonstrate the utility of the title compound as a scaffold by reacting it with a model nucleophile, morpholine.

-

Methodology:

-

In a sealed vial, dissolve (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add morpholine (1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Seal the vial and heat the reaction mixture to 80-120 °C.

-

Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of a new, more polar product spot.

-

After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

If necessary, purify the product further by recrystallization or column chromatography to yield the (3-(morpholin-4-yl)quinoxalin-2-yl)(phenylsulfonyl)acetonitrile analog.

-

Conclusion and Future Outlook

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, identified by CAS number 121512-58-1, is a strategically designed chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two distinct, reactive functional groups make it an ideal platform for generating novel molecular entities. Future research should focus on exploiting its scaffold to build libraries for screening against various biological targets, particularly in areas where quinoxaline and sulfone-containing molecules have shown promise, such as oncology, infectious diseases, and neurology.

References

-

(Phenylsulfonyl) Acetonitrile. (n.d.). Discovery Fine Chemicals. Retrieved from [Link]

-

Phenylsulphonylacetonitrile | C8H7NO2S | CID 82077. (n.d.). PubChem. Retrieved from [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central. Retrieved from [Link]

-

Solution Phase Parallel Synthesis of Substituted 3-Phenylsulfonyl-[1][2][9]triazolo[1,5- a ]quinazolines: Selective Serotonin 5HT 6 Receptor Antagonists. (2011). ResearchGate. Retrieved from [Link]

-

Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. (2002). PubMed. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). PubMed. Retrieved from [Link]

-

Send Inquiry or RFQ to (3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE (CAS No. 121512-58-1) Suppliers & Manufacturers. (n.d.). LookChem. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 121512-58-1 CAS MSDS ((3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE | 121512-58-1 [chemicalbook.com]

- 4. Send Inquiry or RFQ to (3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE (CAS No. 121512-58-1) Suppliers & Manufacturers [chemicalregister.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One moment, please... [discofinechem.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, a key intermediate in the development of various biologically active compounds. As a senior application scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the synthetic strategy, the rationale behind the experimental choices, and the critical parameters for a successful outcome.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents and functional materials. Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has positioned them as a focal point in medicinal chemistry and drug discovery. The versatility of the quinoxaline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The target molecule, (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, is a valuable building block, incorporating a reactive chlorine atom for further derivatization and a sulfonylacetonitrile moiety known to be present in various bioactive molecules.

The Synthetic Blueprint: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This powerful and widely used method in heterocyclic chemistry involves the reaction of an electron-deficient aromatic system with a nucleophile.[1][2]

Key Starting Materials: A Strategic Choice

-

2,3-Dichloroquinoxaline (DCQX): This commercially available and readily prepared starting material is an excellent electrophile. The two electron-withdrawing nitrogen atoms in the quinoxaline ring, along with the inductive effect of the two chlorine atoms, significantly activate the C2 and C3 positions towards nucleophilic attack.[1] DCQX can be synthesized from the condensation of o-phenylenediamine and oxalic acid to form quinoxaline-2,3-dione, followed by chlorination with an agent like phosphorus oxychloride.

-

(Phenylsulfonyl)acetonitrile: This compound serves as the carbon nucleophile. The methylene protons are acidic due to the electron-withdrawing effects of both the adjacent sulfonyl and cyano groups. Treatment with a suitable base generates a stabilized carbanion, which is a potent nucleophile for the SNAr reaction.

The Reaction Mechanism: A Stepwise Approach

The SNAr mechanism for this synthesis proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: The carbanion generated from (phenylsulfonyl)acetonitrile attacks one of the electron-deficient carbon atoms (C2 or C3) of the 2,3-dichloroquinoxaline ring. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the quinoxaline ring is restored by the elimination of a chloride ion, yielding the monosubstituted product, (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile.

Controlling the stoichiometry of the reactants is crucial to favor monosubstitution and prevent the formation of the disubstituted byproduct.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, based on established principles of SNAr reactions on 2,3-dichloroquinoxaline.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 2,3-Dichloroquinoxaline | C8H4Cl2N2 | 199.04 | ≥98% |

| (Phenylsulfonyl)acetonitrile | C8H7NO2S | 181.21 | ≥98% |

| Potassium Carbonate (anhydrous) | K2CO3 | 138.21 | ≥99% |

| N,N-Dimethylformamide (DMF, anhydrous) | C3H7NO | 73.09 | ≥99.8% |

| Ethyl acetate | C4H8O2 | 88.11 | Reagent Grade |

| Hexane | C6H14 | 86.18 | Reagent Grade |

| Deionized Water | H2O | 18.02 | - |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | ≥99% |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-dichloroquinoxaline (1.0 eq), (phenylsulfonyl)acetonitrile (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to 2,3-dichloroquinoxaline).

-

Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold deionized water. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.

Causality and Critical Parameters

The success of this synthesis hinges on the careful control of several key parameters:

-

Choice of Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the (phenylsulfonyl)acetonitrile without promoting significant side reactions. Stronger bases like sodium hydride could also be used but may lead to a higher incidence of disubstitution.

-

Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can dissolve the reactants and effectively solvate the potassium cation, leaving the carbonate anion more reactive. The anhydrous nature of the solvent is critical to prevent hydrolysis of the starting material and product.

-

Stoichiometry: Using an equimolar amount of the nucleophile relative to 2,3-dichloroquinoxaline is a key strategy to favor the desired monosubstituted product. An excess of the nucleophile would increase the likelihood of a second substitution reaction.

-

Temperature: Conducting the reaction at room temperature provides a good balance between a reasonable reaction rate and selectivity for monosubstitution. Higher temperatures could accelerate the reaction but may also promote the formation of the disubstituted byproduct.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile.

Caption: Synthetic workflow for (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile.

Conclusion

The synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile via nucleophilic aromatic substitution on 2,3-dichloroquinoxaline is a robust and efficient method for obtaining this valuable synthetic intermediate. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired monosubstituted product. This guide provides the necessary technical insights and a practical framework to empower scientists in their pursuit of novel quinoxaline-based compounds with potential therapeutic applications.

References

-

da Silva, J. G., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S2769-S2791. Available at: [Link]

-

ResearchGate. (2017). (PDF) 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Available at: [Link]

Sources

An In-Depth Technical Guide to (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry. By integrating a foundational understanding of its chemical properties with insights into its synthesis and potential applications, this document serves as a vital resource for professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of the Quinoxaline-Sulfonamide Scaffold

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of a sulfonyl group, another critical pharmacophore, can further enhance the therapeutic potential of quinoxaline derivatives.[3] (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile merges these two key structural motifs, presenting a unique molecular architecture for the exploration of novel therapeutic agents. The presence of a reactive chlorine atom and an activated acetonitrile group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[4][5]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is fundamental to its application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 121512-58-1 | [3] |

| Molecular Formula | C₁₆H₁₀ClN₃O₂S | [6] |

| Molecular Weight | 343.79 g/mol | [6] |

| Appearance | Predicted: Crystalline solid | N/A |

| Melting Point | Not experimentally reported. Predicted to be a high-melting solid based on its rigid, aromatic structure. | N/A |

| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in alcohols. | N/A |

Note: While a definitive experimental melting point is not available in the public domain, the structural rigidity and polarity suggest a relatively high melting point, characteristic of similar heterocyclic compounds.

Proposed Synthesis and Mechanistic Rationale

The synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of 2,3-dichloroquinoxaline towards nucleophiles.[5][7]

Conceptual Synthesis Workflow

The proposed synthesis involves the reaction of 2,3-dichloroquinoxaline with phenylsulfonylacetonitrile in the presence of a suitable base. The base is crucial for the deprotonation of the acidic methylene proton of phenylsulfonylacetonitrile, generating a nucleophilic carbanion that subsequently attacks the electron-deficient quinoxaline ring.

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Introduction

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is a complex heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, incorporating a quinoxaline ring, a phenylsulfonyl group, and a nitrile moiety, suggests a rich and varied chemical reactivity and potential for biological activity. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the elucidation of its behavior in various chemical and biological systems. This guide provides a detailed analysis and interpretation of the expected spectroscopic data for this compound, drawing upon established principles and data from related structures to offer a comprehensive reference for researchers, scientists, and professionals in drug development.

The strategic combination of a chloroquinoxaline core, a known pharmacophore, with a phenylsulfonylacetonitrile side chain presents a unique electronic and steric environment. This guide will deconstruct the anticipated spectroscopic signatures—¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible—providing a foundational understanding of how its distinct structural components contribute to the overall spectral profile.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for ensuring data integrity and reproducibility.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Employ techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃, and quaternary carbons).

-

A. ¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The proton NMR spectrum is expected to be complex, with signals corresponding to the protons of the quinoxaline ring, the phenylsulfonyl group, and the single proton of the acetonitrile moiety.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| Quinoxaline Protons (H-5, H-6, H-7, H-8) | 7.8 - 8.5 | Multiplets | These aromatic protons will appear in the downfield region due to the electron-withdrawing nature of the heterocyclic ring system. The specific coupling patterns will depend on their relative positions. |

| Phenylsulfonyl Protons | 7.5 - 8.0 | Multiplets | The protons on the phenyl ring attached to the sulfonyl group will also be in the aromatic region. The ortho protons will be the most downfield due to the anisotropic effect of the S=O bonds. |

| Methine Proton (-CH(CN)SO₂Ph) | ~6.0 | Singlet | This single proton is positioned between two strong electron-withdrawing groups (nitrile and phenylsulfonyl), which will significantly deshield it, causing a substantial downfield shift. |

B. ¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide a carbon map of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Quinoxaline Carbons | 125 - 155 | The carbons of the quinoxaline ring will resonate in the aromatic region. The carbons directly attached to nitrogen (C-2 and C-3) will be further downfield. The presence of the chlorine atom on C-3 will also influence its chemical shift. |

| Phenylsulfonyl Carbons | 128 - 140 | The carbons of the phenyl ring will appear in the typical aromatic range. The ipso-carbon (attached to the sulfur) will be a quaternary signal. |

| Nitrile Carbon (-C≡N) | 115 - 120 | The carbon of the nitrile group typically appears in this region of the spectrum[1]. |

| Methine Carbon (-CH(CN)SO₂Ph) | ~60 - 70 | This carbon is attached to two electron-withdrawing groups, which will shift its resonance downfield compared to a typical sp³ hybridized carbon. |

| Quaternary Carbons (C-2, C-3, C-ipso) | 130 - 160 | These carbons, lacking directly attached protons, will appear as weak signals in a standard ¹³C NMR spectrum but can be definitively identified using DEPT or APT sequences. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is expected to show characteristic absorption bands for its key functional moieties.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet : Mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

ATR : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Scan the sample over the mid-IR range (typically 4000 - 400 cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| ~2240 | C≡N stretch | The nitrile group exhibits a characteristic sharp absorption band in this region[2]. |

| ~1620 | C=N stretch | The C=N bonds within the quinoxaline ring will give rise to stretching vibrations in this region[2]. |

| ~1580, ~1500 | C=C aromatic stretch | These absorptions are characteristic of the aromatic rings (quinoxaline and phenyl). |

| ~1350 and ~1150 | S=O stretch (asymmetric and symmetric) | The sulfonyl group has two characteristic strong stretching vibrations. |

| ~1140 | C-N stretch | The stretching vibration of the C-N bonds in the quinoxaline ring is expected in this range[2]. |

| Below 900 | C-H out-of-plane bending | The substitution pattern on the aromatic rings can often be inferred from the pattern of these bands. |

| ~750 | C-Cl stretch | The carbon-chlorine bond stretch is expected in this region. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method : Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

-

Mass Analyzer : A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition : Acquire spectra in both positive and negative ion modes to determine the most sensitive method for this compound.

Predicted Fragmentation Pattern

The fragmentation of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile under mass spectrometry conditions is likely to proceed through several key pathways.

-

Molecular Ion Peak [M]⁺ or [M+H]⁺ : The molecular weight of the compound (C₁₆H₁₀ClN₃O₂S) is 343.79 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion or the protonated molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature, with an M+2 peak approximately one-third the intensity of the M peak.

-

Loss of SO₂ : A common fragmentation pathway for sulfonyl compounds is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu[3][4][5]. This would result in a significant fragment ion.

-

Loss of the Phenylsulfonyl Group : Cleavage of the C-S bond could lead to the loss of the phenylsulfonyl radical (•SO₂Ph), resulting in a fragment corresponding to the chloroquinoxalinylacetonitrile cation.

-

Fragmentation of the Quinoxaline Ring : The quinoxaline ring itself can undergo characteristic fragmentation, although this may be less prominent than the cleavage of the more labile side chain.

Caption: Predicted major fragmentation pathways in mass spectrometry.

IV. UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition

-

Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Concentration : Prepare a dilute solution of the compound. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

-

Instrumentation : Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition : Scan the sample over the range of 200-800 nm.

Predicted UV-Visible Absorption

Quinoxaline derivatives are known to exhibit multiple absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions[6][7][8][9].

-

π-π Transitions: Strong absorption bands are expected in the UV region, likely between 250-300 nm, corresponding to π-π transitions within the aromatic quinoxaline and phenyl rings.

-

n-π Transitions: A weaker absorption band at a longer wavelength, possibly in the 350-400 nm region, can be attributed to the n-π transition involving the non-bonding electrons of the nitrogen atoms in the quinoxaline ring[7]. The presence of the chloro and sulfonyl groups will likely influence the exact position and intensity of these bands. The extended conjugation in the molecule will likely result in a bathochromic (red) shift of the absorption maxima compared to simpler quinoxaline derivatives.

Caption: Workflow for the spectroscopic characterization of the title compound.

Conclusion

The spectroscopic characterization of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile provides a detailed picture of its molecular structure. By combining the data from NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy, researchers can unequivocally confirm the identity and purity of this compound. The predicted data and interpretations presented in this guide serve as a valuable resource for scientists working with this molecule and related chemical structures, facilitating its further investigation in various fields of chemical and biomedical research.

References

Sources

- 1. Acetonitrile (75-05-8) 13C NMR spectrum [chemicalbook.com]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]

- 9. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

NMR and mass spectrometry of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

An In-depth Technical Guide to the NMR and Mass Spectrometry of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, with the chemical formula C₁₆H₁₀ClN₃O₂S and CAS number 121512-58-1, is a complex heterocyclic compound featuring a quinoxaline core, a phenylsulfonyl group, and a nitrile moiety.[1][2][3] The confluence of these functional groups suggests a rich chemical reactivity and potential for biological activity, making it a molecule of interest in medicinal chemistry and drug development. The sulfonyl group, in particular, is a common feature in a variety of therapeutic agents due to its ability to form hydrogen bonds and constrain molecular conformations to fit biological targets.[4] A precise understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new derivatives. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this molecule, offering both field-proven experimental protocols and in-depth interpretation of the expected spectral data. While experimental spectra for this specific compound are not widely available in public databases, this guide will provide a robust predictive analysis based on the well-documented spectral characteristics of its constituent chemical motifs.[5]

Analytical Workflow for Structural Elucidation

The structural confirmation of a novel or synthesized compound like (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile follows a logical and systematic workflow. This process begins with mass spectrometry to determine the molecular weight and elemental composition, followed by a suite of NMR experiments to piece together the atomic connectivity and define the complete molecular structure.

Caption: A logical workflow for the structural elucidation of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile using MS and NMR.

Mass Spectrometry: Probing Molecular Integrity and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental formula of a compound. For (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, high-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which in turn validates the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. The final concentration should be in the low µg/mL range.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Given the presence of nitrogen atoms in the quinoxaline ring, positive ion mode ESI is expected to be effective, leading to the formation of the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000 Da). The high-resolution capabilities of the instrument will allow for the determination of the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): To probe the fragmentation patterns, perform collision-induced dissociation (CID) on the isolated [M+H]⁺ ion. This will provide valuable structural information.

Predicted Mass Spectral Data

| Ion | Formula | Calculated m/z (monoisotopic) | Notes |

| [M+H]⁺ | C₁₆H₁₁ClN₃O₂S⁺ | 344.0255 | The protonated molecular ion. The isotopic pattern will be characteristic of a molecule containing one chlorine and one sulfur atom. |

| [M-Cl]⁺ | C₁₆H₁₀N₃O₂S⁺ | 308.0548 | Loss of the chlorine atom. |

| [M-SO₂Ph]⁺ | C₁₀H₅ClN₂⁺ | 188.0196 | Cleavage of the sulfonylphenyl group. |

| [PhSO₂]⁺ | C₆H₅O₂S⁺ | 141.0010 | The phenylsulfonyl cation. |

| [Quinoxaline-CN]⁺ | C₉H₅ClN₂⁺ | 176.0196 | A fragment from the quinoxaline core. |

Note: The predicted m/z values are for the most abundant isotopes and will vary slightly in an experimental setting.

The fragmentation of quinoxaline derivatives in mass spectrometry often involves the cleavage of substituent groups and characteristic ring fissions. For (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, the primary fragmentation pathways are anticipated to involve the loss of the chloro and phenylsulfonyl moieties, providing strong evidence for the presence of these groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete elucidation of its structure. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will reveal the number and connectivity of the protons.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which are crucial for connecting different fragments of the molecule.

-

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H (methine) | ~5.5-6.0 | Singlet | - | The proton of the acetonitrile group, deshielded by the adjacent sulfonyl and quinoxaline groups. |

| H (phenyl) | ~7.5-8.0 | Multiplet | ~7-8 | The five protons of the phenylsulfonyl group will appear as a complex multiplet. |

| H (quinoxaline) | ~7.7-8.2 | Multiplet | ~7-9 | The four protons on the quinoxaline ring will exhibit characteristic aromatic coupling patterns.[6] |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| C (methine) | ~60-70 | The methine carbon of the acetonitrile group. |

| C (nitrile) | ~115-120 | The carbon of the nitrile group. |

| C (aromatic) | ~125-155 | A complex region containing the signals for the 14 aromatic carbons of the quinoxaline and phenylsulfonyl groups. The specific shifts will be influenced by the electron-withdrawing and donating effects of the substituents.[7] |

The interpretation of the NMR spectra will be guided by established chemical shift ranges for quinoxaline and phenylsulfonyl derivatives.[8][9] The HMBC spectrum will be particularly informative for confirming the connectivity between the methine proton, the quinoxaline ring, and the phenylsulfonyl group.

Conclusion: A Pathway to Structural Certainty

References

-

Magn Reson Chem. 2005 Jul;43(7):557-62. doi: 10.1002/mrc.1593. [Link]

-

PubChem. Phenylsulfonylacetonitrile. [Link]

-

ResearchGate. Synthesis of a Series of Quinoxaline Derivatives and Their Antibacterial Effectiveness Against Pathogenic Bacteria. [Link]

-

Moroccan Journal of Heterocyclic Chemistry. SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. [Link]

-

Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

SpectraBase. Phenylsulfonyl-acetonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. (Phenylsulfonyl)acetonitrile. [Link]

-

ResearchGate. Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. [Link]

-

Scientific Reports. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

ResearchGate. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

-

Chemical Communications. Synthesis of Sulfonylated Heterocycles via Copper-Catalyzed Heteroaromatization/Sulfonyl Transfer of Propargylic Alcohols. [Link]

-

Semantic Scholar. Some heterocyclic sulfonyl derivatives. [Link]

-

Molecules. Sulfonamides with Heterocyclic Periphery as Antiviral Agents. [Link]

-

ResearchGate. Solution Phase Parallel Synthesis of Substituted 3-Phenylsulfonyl-[6][8][10]triazolo[1,5- a ]quinazolines: Selective Serotonin 5HT 6 Receptor Antagonists. [Link]

-

Molbank. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

LookChem. (3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE (CAS No. 121512-58-1) Suppliers & Manufacturers. [Link]

Sources

- 1. (3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE | 121512-58-1 [amp.chemicalbook.com]

- 2. (3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE | 121512-58-1 [chemicalbook.com]

- 3. 121512-58-1 CAS MSDS ((3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. Phenylsulphonylacetonitrile | C8H7NO2S | CID 82077 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Quinoxaline Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices, provides validated protocols, and integrates molecular modeling insights to offer a comprehensive resource for researchers in the field.

Introduction: The Quinoxaline Core - A Versatile Scaffold for Drug Discovery

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences.[1] Their structural versatility allows for extensive functionalization, leading to a diverse array of compounds with a wide spectrum of pharmacological activities.[2][3] This adaptability, coupled with their ability to interact with various biological targets, has made the quinoxaline nucleus a focal point in the design and synthesis of new therapeutic agents.[4][5]

This guide will navigate the multifaceted biological landscape of novel quinoxaline derivatives, offering a detailed examination of their therapeutic potential. We will delve into the synthetic strategies employed to create these compounds, the robust methodologies for assessing their biological efficacy, and the intricate molecular mechanisms through which they exert their effects.

Synthetic Strategies: Building the Quinoxaline Scaffold

The foundation of exploring the biological activities of quinoxaline derivatives lies in their synthesis. A common and efficient method for preparing 2,3-disubstituted quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[6]

General Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

This protocol outlines a typical synthesis of a 2,3-diphenylquinoxaline, which can be adapted for various substituted diamines and dicarbonyls.

Rationale: This condensation reaction is a straightforward and high-yielding method for creating the core quinoxaline ring structure. The choice of rectified spirit as a solvent facilitates the dissolution of the reactants and the subsequent crystallization of the product upon cooling and addition of water.

Step-by-Step Protocol:

-

Dissolve 2.1 g (0.01 mol) of benzil in 8 ml of warm rectified spirit.

-

In a separate flask, dissolve 1.1 g (0.01 mol) of o-phenylenediamine in 8 ml of rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture in a water bath for 30 minutes.

-

Add water dropwise until a slight cloudiness persists.

-

Allow the mixture to cool to room temperature.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[8][9]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11] Overexpression and aberrant activation of these receptors are common in many cancers, leading to uncontrolled cell growth and tumor progression.

Experimental Workflow: Assessing Anticancer Activity and RTK Inhibition

Caption: Workflow for the assessment of antimicrobial activity of quinoxaline derivatives.

Antimicrobial Activity Data of Novel Quinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5p | S. aureus | 4 | |

| B. subtilis | 8 | ||

| Compound 5k | Acidovorax citrulli | EC50 = 35.18 | |

| Compound 5j | Rhizoctonia solani | EC50 = 8.54 | |

| Derivative 4 | M. tuberculosis | 4 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Quinoxaline derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

[2][3][12]#### 5.1. In Vitro COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.

Rationale: A colorimetric assay can be used to measure the peroxidase activity of COX-2. The inhibition of this activity by a test compound provides a measure of its anti-inflammatory potential. This assay is a robust and high-throughput method for identifying COX-2 inhibitors.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme solution in a 96-well plate.

-

Compound Addition: Add the quinoxaline derivative or a positive control (e.g., Celecoxib) at various concentrations.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and arachidonic acid to start the reaction.

-

Absorbance Measurement: Measure the increase in absorbance at 590 nm over time.

-

Data Analysis: Calculate the initial reaction velocity and determine the percentage of inhibition for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Anti-inflammatory Activity Data of Novel Quinoxaline Derivatives

| Compound | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 13 | COX-2 Inhibition | 0.46 | 66.11 | |

| Compound 11 | COX-2 Inhibition | 0.62 | 61.23 | |

| Compound 5 | COX-2 Inhibition | 0.83 | 48.58 | |

| Compound 4a | COX-2 Inhibition | 1.17 | 24.61 | |

| Compound 7b | Carrageenan-induced edema (in vivo) | 41% inhibition | - |

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. F[1][5][13]or quinoxaline derivatives, SAR studies have revealed key structural features that are important for their anticancer, antimicrobial, and anti-inflammatory effects.

SAR for Anticancer Activity

-

Substitutions at C2 and C3: The nature of the substituents at the 2 and 3 positions of the quinoxaline ring is a critical determinant of cytotoxic activity. Aromatic and heteroaromatic substitutions are often favored. *[5] Linker Groups: The type of linker connecting substituents to the quinoxaline core significantly impacts potency. For instance, an NH-CO linker has been shown to increase anticancer effects. *[1] Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can influence activity. For example, in some series, electron-withdrawing groups like chlorine enhance activity, while in others, electron-donating groups are more favorable.

[1]#### 6.2. SAR for Antimicrobial Activity

-

Side Chains at C2: The nature of the side chain at the C2 position is important. Aromatic rings are often preferable to aliphatic alkyl groups. *[14] Substituents on Aromatic Rings: The presence and position of substituents on any aromatic rings attached to the quinoxaline core can greatly influence antibacterial potency.

Novel quinoxaline derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new and effective therapies. The ability to systematically modify the quinoxaline scaffold allows for the fine-tuning of their pharmacological properties, offering a clear path for lead optimization.

Future research in this area should continue to focus on:

-

Synthesis of diverse libraries of quinoxaline derivatives to expand the exploration of chemical space.

-

Elucidation of novel mechanisms of action and the identification of new biological targets.

-

In-depth investigation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness.

-

Preclinical and clinical evaluation of the most promising candidates to translate these findings into tangible therapeutic benefits.

The continued exploration of the biological activities of novel quinoxaline derivatives holds immense promise for addressing some of the most pressing challenges in human health.

References

-

Ahmed, E. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26089-26106. [Link]

-

Ali, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7631. [Link]

-

Bakr, R. B., et al. (2022). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1349-1366. [Link]

-

Bhat, M. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Letters in Drug Design & Discovery, 19(6), 565-575. [Link]

-

Chauhan, A., et al. (2024). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry. [Link]

-

Chen, J., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 11(57), 36035-36049. [Link]

-

El-Damasy, A. K., et al. (2021). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 26(23), 7205. [Link]

-

Gummadi, S., et al. (2024). Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. Chemical Biology & Drug Design. [Link]

-

Kaur, M., et al. (2024). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry. [Link]

-

El-Naggar, A. M., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 116, 105333. [Link]

-

Ahmed, E. A., et al. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1358-1370. [Link]

-

Kumar, R., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(8), 3845-3850. [Link]

-

Ahmed, E. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26089-26106. [Link]

-

Vicini, P., et al. (2008). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 18(17), 4793-4796. [Link]

-

Eissa, I. H., et al. (2022). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 12(48), 31093-31113. [Link]

-

Kumar, M., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(16), 4983. [Link]

-

Abouzid, K. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2909. [Link]

-

Bhat, M. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of Bioorganic Chemistry, 48(3), 565-575. [Link]

-

El-Naggar, A. M., et al. (2021). Molecular Docking Approach of Some Quinoxaline Derivatives as Anticancer Agents Targeting VEGFR-2. Letters in Drug Design & Discovery, 18(10), 967-975. [Link]

-

Wang, Y., et al. (2022). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 12(28), 17821-17826. [Link]

-

Zarranz, B., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(21), 7433. [Link]

-

Kumar, A., et al. (2018). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 101(6), 1146-1157. [Link]

-

Ahmed, E. A. (2022). Rationale design of quinoxaline derivatives as anticancer/anti-inflammatory agents. ResearchGate. [Link]

-

Hua, Y., et al. (2022). Synthetic pathways toward quinoxaline derivatives. ResearchGate. [Link]

-

Kumar, R., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(8), 3845-3850. [Link]

-

Singh, A., & Kumar, R. (2023). MOLECULAR DESIGN AND DOCKING STUDY OF NOVEL QUINOXALINE-CONTAINING COMPOUNDS AS PI3K/MTOR DUAL INHIBITOR. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(9), 4545-4553. [Link]

-

Li, X., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(13), 7434-7442. [Link]

-

Kumar, R., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(8), 3845-3850. [Link]

-

Kaur, M., et al. (2024). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Bentham Science Publishers. [Link]

-

Ahmed, E. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Semantic Scholar. [Link]

-

Ali, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Asolkar, R. N., et al. (2006). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 11(1), 49-57. [Link]

-

Kumar, M., et al. (2021). Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. [Link]

-

Abbas, H. A. S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

-

Liu, Y., et al. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 12(35), 22695-22700. [Link]

-

Wang, Y., et al. (2021). 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. Bioorganic Chemistry, 114, 105101. [Link]

-

Amir, M., et al. (2022). Overall structure-activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

-

Gummadi, S., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. [Link]

-

Mohamed, M. S., et al. (2010). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 15(3), 1899-1911. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. rjptonline.org [rjptonline.org]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dadun.unav.edu [dadun.unav.edu]

- 13. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoxaline Scaffold: A Privileged Structure for Targeting Key Pathologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of Quinoxalines in Medicinal Chemistry

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in the field of medicinal chemistry.[1] Its relative ease of synthesis and amenability to diverse structural modifications have led to the generation of a vast library of derivatives.[2] These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic intervention in a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[2][3] This guide provides a comprehensive overview of the key molecular targets of quinoxaline compounds, delving into their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies used for their validation.

I. Protein Kinases: A Primary Battleground for Quinoxaline-Based Anticancer Agents

A surfeit of research has established protein kinases as a primary target class for quinoxaline derivatives, particularly in the context of oncology.[4][5][6][7] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[8] Quinoxaline-based compounds have been effectively designed as ATP-competitive inhibitors that occupy the kinase ATP-binding pocket, thereby blocking downstream signaling.[9]

A. Receptor Tyrosine Kinases (RTKs)

Quinoxaline derivatives have shown significant promise in targeting various RTKs that are frequently overexpressed or mutated in cancer.[1]

-

c-Met: The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. Several quinoxaline derivatives have been developed as potent c-Met inhibitors.[1]

-

EGFR (Epidermal Growth Factor Receptor): The EGFR signaling pathway is a critical driver in the development and progression of numerous cancers. Quinoxaline-based compounds have been designed to inhibit EGFR activity, thereby blocking downstream pathways like RAS/MAPK and PI3K/AKT.[1]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for anticancer therapies. Quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2, thereby disrupting tumor blood supply.[9][10]

B. Non-Receptor Tyrosine Kinases

-

Src (Proto-oncogene tyrosine-protein kinase Src): Src kinases are involved in a multitude of cellular processes, including cell proliferation, survival, and migration. Their dysregulation is implicated in cancer progression and metastasis. Quinoxaline scaffolds have been utilized to develop Src inhibitors.[9]

C. Serine/Threonine Kinases

-

Pim Kinases (Pim-1, Pim-2, Pim-3): These constitutively active proto-oncogenic serine/threonine kinases are overexpressed in various hematologic and solid tumors, where they promote cell cycle progression and inhibit apoptosis.[8] Quinoxaline derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2.[8]

-

CDKs (Cyclin-Dependent Kinases): CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer. Quinoxaline-based compounds have been investigated as inhibitors of CDKs, leading to cell cycle arrest.[5][9]

Signaling Pathway: Quinoxaline Inhibition of the c-Met Pathway

Caption: Quinoxaline inhibition of the c-Met signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for evaluating the inhibitory activity of quinoxaline compounds against a specific kinase, such as Pim-1.[8]

-

Reagents and Materials:

-

Recombinant human kinase (e.g., Pim-1)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Quinoxaline test compounds dissolved in DMSO

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multimode plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of the quinoxaline test compounds in DMSO.

-

In the wells of the assay plate, add the kinase, substrate, and assay buffer.

-

Add the diluted quinoxaline compounds to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Terminate the reaction and measure the remaining ATP levels by adding the luminescent kinase assay reagent. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

II. DNA: A Foundational Target for Quinoxaline Cytotoxicity

The ability of quinoxaline derivatives to interact with DNA is another well-established mechanism underlying their anticancer properties.[11][12][13] This interaction can occur through two primary modes: DNA intercalation and inhibition of topoisomerase II.

A. DNA Intercalation

Certain planar quinoxaline structures can insert themselves between the base pairs of the DNA double helix.[14][15] This intercalation disrupts the normal structure and function of DNA, interfering with critical cellular processes like replication and transcription, ultimately leading to cell death.[13]

B. Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during replication and transcription. Some quinoxaline derivatives act as topoisomerase II inhibitors, stabilizing the transient DNA-enzyme complex and leading to the accumulation of DNA double-strand breaks, which triggers apoptosis.[11][12]

Experimental Workflow: Validating DNA Intercalation and Topoisomerase II Inhibition

Caption: Experimental workflow for validating DNA-targeting quinoxalines.

III. Expanding the Target Landscape: Beyond Kinases and DNA

While kinases and DNA are the most prominent targets, the therapeutic potential of quinoxalines extends to other molecular entities.

A. Antimicrobial and Antiviral Targets

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[2][16][17][18][19][20][21] For instance, some derivatives have been shown to be potent inhibitors of HIV-1 reverse transcriptase.[17][18] Others are being investigated for their efficacy against respiratory viruses, including coronaviruses.[20][22] Quinoxaline 1,4-dioxides are a notable class with significant antibacterial properties.[23]

B. Neuroprotective Targets

Emerging research highlights the neuroprotective effects of certain quinoxaline compounds, suggesting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[24][25][26][27][28] The proposed mechanisms include antioxidant activity, inhibition of acetylcholinesterase (AChE), and modulation of inflammatory pathways.[24][26] One study identified the activation of endoplasmic reticulum ryanodine receptor channels as a neuroprotective mechanism.[25]

C. Other Notable Targets

-

Histone Deacetylases (HDACs): Some quinoxaline-based compounds have been designed as HDAC inhibitors, representing a promising epigenetic approach to cancer therapy.[29]

-

Microtubules: Certain quinoxaline derivatives can interfere with tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

IV. Quantitative Data Summary

| Compound Class | Target | Example Compound | IC50/EC50 | Cell Line/Assay | Reference |

| Kinase Inhibitor | Pim-1/2 | Compound 5c | Pim-1: < 1 µM, Pim-2: < 1 µM | Enzymatic Assay | [8] |

| Kinase Inhibitor | VEGFR-2 | Compound 3 | 10.27 µM | Enzymatic Assay | [9] |

| DNA Intercalator/ Topo II Inhibitor | Triazoloquinoxaline | Compound 7e | Topo II: 0.890 µM | Enzymatic Assay | [13] |

| DNA Intercalator/ Topo II Inhibitor | Quinoxaline Derivative | Compound 13 | DNA Binding: 25.1 µM, Topo II: 6.4 µM | In vitro assays | [11] |

| Anticancer Agent | Not specified | Compound VIIIc | 2.5 µM | HCT116 (Colon) | [1] |

| Anticancer Agent | Not specified | Compound IV | 2.11 µM | PC-3 (Prostate) | [1] |

V. Conclusion and Future Directions